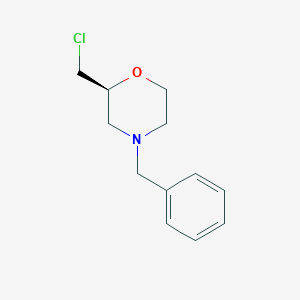

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Overview

Description

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with the CAS Number: 1222556-84-4. It has a molecular weight of 225.72 . The IUPAC name for this compound is (2S)-4-benzyl-2-(chloromethyl)morpholine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 . The InChI key is GVWRZZNYCOTWNN-GFCCVEGCSA-N .Physical And Chemical Properties Analysis

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Complexation with Metals :

- The study by Singh et al. (2000) demonstrates the synthesis of morpholine derivatives and their complexation with palladium(II) and mercury(II), leading to the formation of structurally characterized Pd-complexes with a square planar geometry around palladium. This research highlights the potential of morpholine derivatives in forming complexes with metal ions, which could have implications in catalysis or material sciences (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Catalysis in Heck Reaction :

- Pradhumn Singh et al. (2013) synthesized N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, which showed promising results as catalysts in the Heck reaction. These findings suggest that morpholine derivatives can enhance the efficiency of important organic reactions (Singh, Das, Prakash, & Singh, 2013).

Synthesis and Reactions of Quinazolinones :

- Ozaki, Yamada, and Oine (1980) explored the synthesis of 1-phenyl-2-substituted-4(1H)-quinazolinones and their reactions, including interaction with morpholine. This work contributes to the broader understanding of quinazolinone chemistry, which has potential pharmaceutical applications (Ozaki, Yamada, & Oine, 1980).

Biological Activity :

- Mamatha S.V et al. (2019) focused on the synthesis of a morpholine derivative and its screening for various biological activities, including antibacterial and anti-TB activity. Their research showcases the potential biomedical applications of morpholine derivatives (Mamatha S.V, Bhat, K, & Meenakshi S.K., 2019).

Corrosion Inhibition :

- Nnaji et al. (2017) investigated morpholine-based carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating the utility of morpholine derivatives in materials protection and surface chemistry (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Molluscicidal Agent :

- Duan et al. (2014) synthesized and evaluated a morpholine derivative as a molluscicidal agent, providing insights into the potential use of such compounds in agricultural or environmental applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

Safety and Hazards

properties

IUPAC Name |

(2S)-4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)